Magnesium, chloro(2-methylpropyl)-

Catalog No.
S3317606
CAS No.
5674-02-2
M.F
C4H9ClMg
M. Wt
116.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium, chloro(2-methylpropyl)-

CAS Number

5674-02-2

Product Name

Magnesium, chloro(2-methylpropyl)-

IUPAC Name

magnesium;2-methanidylpropane;chloride

Molecular Formula

C4H9ClMg

Molecular Weight

116.87 g/mol

InChI

InChI=1S/C4H9.ClH.Mg/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1

InChI Key

YSMZEMQBSONIMJ-UHFFFAOYSA-M

SMILES

CC(C)[CH2-].[Mg+2].[Cl-]

Canonical SMILES

CC(C)[CH2-].[Mg+2].[Cl-]

Magnesium, chloro(2-methylpropyl)-, commonly known as isobutylmagnesium chloride, is an organomagnesium compound with the molecular formula C₄H₉ClMg and a molecular weight of approximately 116.87 g/mol. This compound is a member of the Grignard reagent family, which are key reagents in organic synthesis. It typically appears as a colorless to pale yellow liquid and is highly reactive, especially in the presence of moisture or air, making it sensitive to hydrolysis .

Isobutylmagnesium chloride is primarily utilized in organic chemistry for its ability to act as a nucleophile, attacking electrophilic centers in various substrates. Due to its reactivity, it must be handled under an inert atmosphere, often in solvents such as tetrahydrofuran or diethyl ether .

  • Reactions with Water: When exposed to water or alcohols, it reacts vigorously to produce isobutane and magnesium hydroxide halide:
    C4H9MgCl+H2OC4H10+Mg OH Cl\text{C}_4\text{H}_9\text{MgCl}+\text{H}_2\text{O}\rightarrow \text{C}_4\text{H}_{10}+\text{Mg OH Cl}
  • Formation of Alcohols: It can be used to form alcohols through nucleophilic addition to carbonyl compounds:
    C4H9MgCl+RCHOC4H9CH OH R+MgClOH\text{C}_4\text{H}_9\text{MgCl}+\text{RCHO}\rightarrow \text{C}_4\text{H}_9\text{CH OH R}+\text{MgClOH}
  • Coupling Reactions: Isobutylmagnesium chloride can participate in coupling reactions with various electrophiles, such as alkyl halides or carbonyl compounds, leading to the formation of larger organic molecules .

Isobutylmagnesium chloride can be synthesized through the reaction of isobutyl chloride with magnesium metal in an anhydrous ether solvent. The general reaction can be represented as follows:

C4H10Cl+MgC4H9MgCl\text{C}_4\text{H}_{10}\text{Cl}+\text{Mg}\rightarrow \text{C}_4\text{H}_9\text{MgCl}

This reaction requires careful control of conditions to prevent moisture contamination and ensure complete reaction .

Magnesium, chloro(2-methylpropyl)- has several applications in organic synthesis:

  • Synthesis of Alcohols: It is widely used for the preparation of secondary and tertiary alcohols from carbonyl compounds.
  • Formation of Carbon-Carbon Bonds: This compound is employed in the formation of complex organic molecules through various coupling reactions.
  • Reagent in Organometallic Chemistry: It serves as a crucial reagent for generating carbanions and other reactive intermediates necessary for synthetic pathways .

Interaction studies involving magnesium, chloro(2-methylpropyl)- primarily focus on its reactivity with various substrates rather than direct biological interactions. Its behavior in reactions with electrophiles has been documented extensively, showcasing its utility in forming new carbon-carbon bonds and functional groups.

Several compounds share similarities with magnesium, chloro(2-methylpropyl)- due to their structure and reactivity as Grignard reagents. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Methylmagnesium ChlorideC₃H₇MgClSimplest Grignard reagent; used extensively in synthesis.
Ethylmagnesium BromideC₄H₉BrMgSimilar reactivity; often more stable than chlorides.
Propylmagnesium ChlorideC₄H₉MgClUsed for similar applications; slightly different sterics.
Isopropylmagnesium ChlorideC₃H₇MgClMore sterically hindered; affects reactivity patterns.

Magnesium, chloro(2-methylpropyl)- stands out due to its unique steric properties that allow for specific interactions with electrophiles compared to its analogs. Its distinct branched structure enables selective reactions that may not occur with straight-chain counterparts like ethyl or propyl variants .

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (41.54%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

General Manufacturing Information

Magnesium, chloro(2-methylpropyl)-: INACTIVE

Dates

Modify: 2023-08-19

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